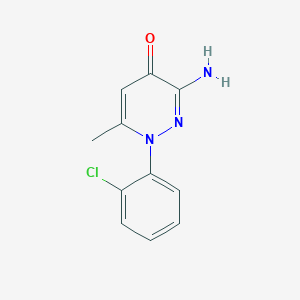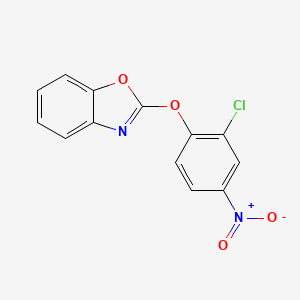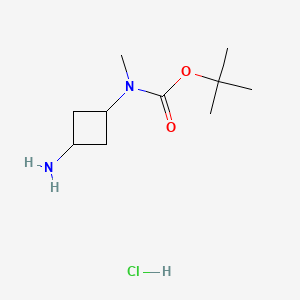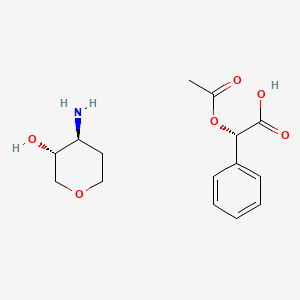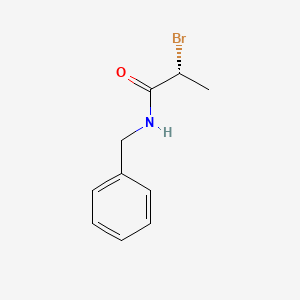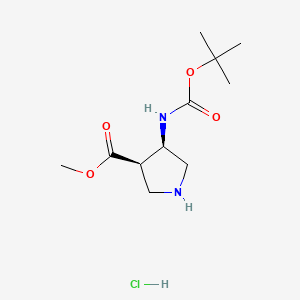![molecular formula C13H18BrFN2O B13900762 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a piperidine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the piperidine ring can interact with various biological pathways, leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-Fluoro-4-aminopyridine: A compound with a fluorine atom and an amino group, used in different research applications.
Uniqueness
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is unique due to its combination of a bromine atom, a fluorine atom, and a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H18BrFN2O |
|---|---|
Peso molecular |
317.20 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine |
InChI |
InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2 |
Clave InChI |
TUGBHIWLWHAZHV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


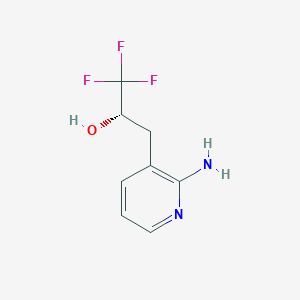
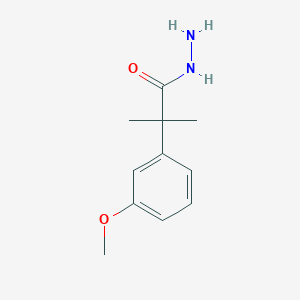

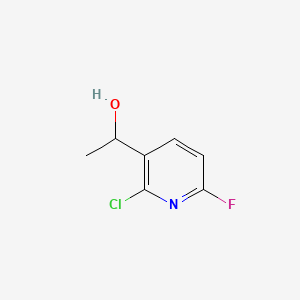
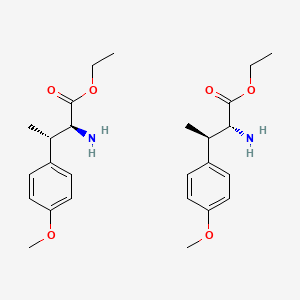

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
